N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Heterocyclic Hybridization Strategy in Drug Discovery
Modern drug discovery increasingly employs heterocyclic hybridization to address multifactorial diseases requiring polypharmacological interventions. This strategy covalently links distinct pharmacophores—each with validated target engagement—into unified molecular entities capable of simultaneous multi-target modulation. For example, thiazole-pyrazoline hybrids demonstrate enhanced anticancer efficacy by concurrently inhibiting tubulin polymerization and inducing DNA intercalation. The target compound’s design follows this paradigm, combining pyrazole’s kinase inhibitory potential, oxadiazole’s role in ATP-competitive binding, and dihydropyridine’s calcium channel modulation into a single chemical entity. Computational docking studies suggest that such hybrids occupy larger binding pockets than monocyclic analogs, enabling interactions with secondary allosteric sites.
Pharmacological Significance of Multi-scaffold Integration
Multi-scaffold integration circumvents limitations inherent to single-target therapies, particularly in oncology and infectious diseases where resistance mechanisms rapidly evolve. Hybrid systems achieve this through three mechanisms: (1) pharmacokinetic harmonization , where linked scaffolds share metabolic pathways to maintain synergistic concentrations; (2) target cooperativity , as seen in coumarin-benzimidazole hybrids that simultaneously inhibit topoisomerase II and histone deacetylases; and (3) conformational preorganization , where hybrid structures adopt bioactive conformations more readily than unlinked components. The pyrazole-oxadiazole-dihydropyridine hybrid exemplifies these principles, with molecular dynamics simulations indicating reduced conformational entropy loss upon target binding compared to isolated scaffolds.
Molecular Hybridization Rationale for Pyrazole-Oxadiazole-Dihydropyridine Systems
The selection of pyrazole, oxadiazole, and dihydropyridine scaffolds arises from their complementary electronic and steric profiles:
The 1-ethyl substitution on pyrazole introduces controlled hydrophobicity, balancing solubility and cell permeability. Oxadiazole’s electron-withdrawing nature polarizes the adjacent methylene bridge, creating a dipole moment that may enhance interactions with catalytic lysine residues in kinase domains. Dihydropyridine’s partial saturation allows reversible oxidation, a feature exploited in pro-drug designs to improve tissue distribution.
Historical Context of Component Pharmacophores in Medicinal Chemistry
Pyrazole derivatives have been therapeutic mainstays since the 1960s, with celecoxib (COX-2 inhibitor) and rimonabant (cannabinoid receptor antagonist) underscoring their versatility. The 1,2,4-oxadiazole ring gained prominence in the 1980s as a bioisostere for ester and amide groups, notably in the antiviral agent fialuridine. Dihydropyridines reached clinical significance with nifedipine (calcium channel blocker, 1975), though their application has expanded to kinase inhibition in recent decades. The hybridization of these systems builds upon seminal work in Hantzsch-thiazole synthesis, where multi-heterocyclic architectures were first shown to potentiate antibacterial activity. Contemporary advances in click chemistry and transition-metal-mediated cyclization now enable precise linkage of these historically distinct pharmacophores.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-3-21-9-10(7-17-21)13-18-12(24-19-13)8-16-14(22)11-5-4-6-20(2)15(11)23/h4-7,9H,3,8H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQHCEOXROFHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis generally involves multi-step processes, starting with the formation of the 1-ethyl-1H-pyrazole ring, which is then attached to a 1,2,4-oxadiazole ring. The intermediate is then modified through a series of reactions to attach the pyridine and carboxamide groups.
Industrial Production Methods: : In an industrial setting, the synthesis is typically optimized for yield and purity, using catalysts and controlled reaction environments to ensure consistent results.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions such as oxidation, reduction, and substitution. Its multiple functional groups allow it to participate in a wide range of chemical processes.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituents like halogens.
Major Products: : Depending on the specific reaction conditions, the compound can yield different products, such as oxidized derivatives or reduced forms with modified side chains.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The incorporation of the 1,2,4-oxadiazole moiety has been shown to enhance the antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that compounds containing oxadiazole derivatives exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The presence of electron-withdrawing groups in the aromatic ring was crucial for enhancing biological activity .
Case Study: Synthesis and Evaluation
A series of novel derivatives based on 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer properties. One study reported that specific compounds showed IC50 values as low as 0.19 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutic agents .
Other Therapeutic Applications
Beyond anticancer properties, derivatives of this compound may also exhibit:
Antimicrobial Activity
Some studies suggest that pyrazole and oxadiazole derivatives possess antimicrobial properties. This makes them candidates for further exploration in treating bacterial and fungal infections.
Anti-inflammatory Effects
Compounds featuring similar structural motifs have been reported to demonstrate anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Mechanism of Action
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, altering their activity.
Molecular Targets and Pathways: : It may inhibit or activate pathways involved in cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from Molecules 2015, 20, 807–821) . Key differences include:
- Core Heterocycles : The target compound contains a 1,2,4-oxadiazole ring, while compounds 3a–3p utilize pyrazole-pyrazole or pyrazole-aryl frameworks.
- Substituents : The ethyl group on the pyrazole in the target compound contrasts with aryl (e.g., phenyl, chlorophenyl) or alkyl (e.g., methyl) groups in the reference compounds.
- Carboxamide Linkage : The dihydropyridine carboxamide in the target compound differs from the pyrazole-carboxamide linkages in 3a–3p.
Physicochemical Properties
Spectral Data Comparison
- NMR : The target compound’s 1H-NMR would show signals for the ethylpyrazole (δ ~1.4 ppm for CH3, δ ~4.2 ppm for CH2), oxadiazole-linked methylene (δ ~4.5 ppm), and dihydropyridine protons (δ ~6.5–7.5 ppm). This contrasts with the aryl-dominated shifts in 3a–3p (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- MS : The target compound’s ESI-MS would exhibit [M+H]+ at m/z 376.1, distinct from 3a ([M+H]+ 403.1) and 3d ([M+H]+ 421.0) .
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the oxadiazole ring : This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
- Construction of the dihydropyridine framework : This is often accomplished via a Biginelli reaction or related condensation reactions that involve aldehydes and β-ketoesters.
- Final coupling : The final product is synthesized by coupling the oxadiazole derivative with the dihydropyridine component.
Antioxidant Activity
Research has shown that compounds containing oxadiazole rings exhibit significant antioxidant properties. The antioxidant activity is generally assessed using methods such as DPPH radical scavenging and ABTS assays. For instance, the synthesized oxadiazole derivatives demonstrated varying degrees of radical scavenging activity, with some exhibiting IC50 values comparable to established antioxidants .
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against various pathogens. In vitro studies indicate that it possesses notable antibacterial and antifungal properties. For example, derivatives similar to this compound have shown effective inhibition against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL .
Antitubercular Activity
Recent studies have highlighted the potential of oxadiazole-containing compounds in treating tuberculosis (TB). Compounds with similar structures have been reported to inhibit Mycobacterium tuberculosis effectively, showing MIC values lower than those of standard treatments like Rifampicin . This suggests that this compound may also exhibit similar antitubercular activity.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Antitubercular Activity : A study evaluated a series of benzothiazole derivatives against M. tuberculosis H37Rv. Compounds with structural similarities to our compound showed promising results with MIC values around 50 μg/mL .
- Antioxidant Evaluation : In another study focusing on antioxidant properties, various oxadiazole derivatives were synthesized and tested for their ability to scavenge free radicals. The results indicated that certain modifications enhanced their efficacy significantly .
Research Findings and Tables
The following table summarizes some key findings regarding the biological activities associated with compounds structurally related to this compound:
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoxime intermediates or through coupling reactions using activated nitriles. For example, in analogous compounds, cyclization of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides in DMF using K₂CO₃ as a base yielded substituted oxadiazoles . Optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1.1 substrate-to-reagent) improved yields.
Q. How is the pyrazole-4-yl moiety introduced into the oxadiazole scaffold?
The 1-ethyl-1H-pyrazol-4-yl group is typically introduced via Suzuki-Miyaura coupling or nucleophilic substitution. Evidence from similar compounds shows that pre-functionalized pyrazole derivatives (e.g., 1-ethyl-4-bromo-pyrazole) can react with oxadiazole precursors under Pd-catalyzed conditions . Reaction monitoring via TLC and purification by column chromatography (e.g., PE:EA = 8:1) are critical for isolating the product .
Q. What spectroscopic techniques are recommended for structural confirmation?
- ¹H/¹³C NMR : Key signals include the pyridone carbonyl (δ ~165–170 ppm) and oxadiazole methylene protons (δ ~4.0–4.5 ppm). For example, in a related pyrazole-oxadiazole hybrid, the 1-methyl-2-oxopyridine resonance appeared at δ 2.23 ppm .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. ESI-MS with m/z accuracy <5 ppm is preferred .
Advanced Research Questions
Q. How can conflicting NMR data for the pyridone and oxadiazole moieties be resolved?
Differential solvent effects (e.g., DMSO-d₆ vs. CDCl₃) may cause signal splitting or shifts. For example, in DMSO-d₆, the pyridone NH proton in a similar compound exhibited a downfield shift (δ 11.55 ppm) due to hydrogen bonding . Advanced 2D NMR (e.g., HSQC, HMBC) can clarify connectivity, particularly between the oxadiazole methylene and adjacent heterocycles .
Q. What methodologies optimize yield in multi-step syntheses involving sensitive intermediates?
- Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., hydrolysis of oxadiazoles) by precise control of residence time and temperature .
- Protecting Groups : Use of tert-butyl or tosyl groups for pyrazole NH protection minimizes undesired side reactions during alkylation .
- Statistical DoE : Response surface methodology (RSM) can identify optimal reagent ratios (e.g., EDCI:HOBt = 1:1) and reaction times .
Q. How do steric and electronic effects influence the reactivity of the oxadiazole-pyrrolidine carboxamide linkage?
Steric hindrance from the 1-ethylpyrazole group may slow nucleophilic attacks at the oxadiazole methylene. Computational modeling (e.g., DFT) can predict reactive sites, while Hammett studies using substituted pyrazoles (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃) quantify electronic effects .
Q. What strategies mitigate batch-to-batch variability in final compound purity?
- Chromatographic Gradients : Preparative HPLC with C18 columns (MeCN:H₂O + 0.1% TFA) resolves co-eluting impurities .
- Crystallization Screening : Solvent pairs like ethanol/water or ethyl acetate/hexanes enhance crystalline purity (>98% by HPLC) .
Methodological Notes
- Synthetic Protocols : Prioritize EDCI/HOBt-mediated amide couplings for linking pyridone and oxadiazole units, with yields >65% under inert atmospheres .
- Analytical Cross-Validation : Cross-check NMR assignments with X-ray crystallography (where feasible) to resolve ambiguities in tautomeric forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
